3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide
Description
3-(4-(Methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide is a propanamide derivative featuring a 4-(methylsulfonyl)phenyl group at the 3-position and a thiophen-3-ylmethyl substituent on the amide nitrogen. This compound is structurally analogous to several pharmacologically active propanamides, including dopamine receptor antagonists and antimicrobial agents .
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-21(18,19)14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-20-11-13/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRLDHFQSZQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonation of 4-methylphenyl to introduce the methylsulfonyl group, followed by coupling with thiophen-3-ylmethylamine to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the amide group produces amines.
Scientific Research Applications
Case Studies
-
Anticancer Activity :
- In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- A study reported an IC50 value of approximately 20 µM after 48 hours of treatment, indicating significant potential as an anticancer agent.
-
Anti-inflammatory Effects :
- Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- A case study demonstrated its effectiveness in reducing inflammation in animal models of arthritis.
-
Antimicrobial Activity :
- Preliminary tests suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values are currently being evaluated to quantify its effectiveness.
| Activity Type | Target Cells/Organisms | Observed Effect | IC50/MIC Values |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Cytotoxicity | ~20 µM |
| Anti-inflammatory | Animal models | Reduced inflammation | TBD |
| Antimicrobial | E. coli, S. aureus | Inhibition | TBD |
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide | Lacks methylsulfonyl group | Moderate anticancer activity |
| 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide | Similar structure but different thiophene position | Enhanced biological activity |
Mechanism of Action
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Electron-Withdrawing Groups : The target compound’s 4-(methylsulfonyl)phenyl group distinguishes it from analogs like 3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide . Sulfonyl groups enhance metabolic stability and receptor binding compared to halogens.
Biological Activity
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Overview
- IUPAC Name : this compound
- Molecular Formula : C18H23NO4S2
- Molecular Weight : 381.5 g/mol
Synthesis
The synthesis typically involves:
- Formation of the methylsulfonylphenyl intermediate via sulfonation followed by methylation.
- Coupling with thiophene derivatives using cross-coupling reactions.
- Amidation to form the final compound through reaction between a carboxylic acid derivative and an amine.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, suggesting that the presence of specific functional groups can enhance cytotoxicity. The structure-activity relationship (SAR) analysis indicates that electron-donating groups like methyl enhance activity against colon carcinoma cells .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity. The presence of the methylsulfonyl group is believed to contribute to this effect by altering membrane permeability or inhibiting essential metabolic pathways in bacteria .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, thus modulating their activity.
- Signal Transduction Alteration : Influencing cellular signaling pathways that lead to apoptosis in cancer cells or other therapeutic effects .
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer effects of a series of compounds similar to this compound against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity (e.g., IC50 < 2 µg/mL for certain derivatives) .
- Antimicrobial Screening : Another study assessed the antimicrobial properties of related compounds, finding effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H23NO4S2 |
| Molecular Weight | 381.5 g/mol |
| Anticancer IC50 | < 2 µg/mL in some derivatives |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
Q & A
Q. Q1. What are the standard synthetic routes for 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation between a carboxylic acid derivative (e.g., 3-(4-(methylsulfonyl)phenyl)propanoic acid) and thiophen-3-ylmethanamine via coupling agents like HBTU or DCC in DMF/DCM .
- Sulfonylation of intermediates using methylsulfonyl chloride under basic conditions (e.g., triethylamine) .
Optimization strategies: - Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance regioselectivity in aromatic substitutions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. How is the molecular structure of this compound characterized, and what analytical techniques resolve ambiguities in functional group assignments?
Core techniques :
- 1H/13C NMR : Assign methylsulfonyl (δ ~3.0 ppm for CH₃, singlet) and thiophene protons (δ ~7.2–7.5 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1350/1150 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
Advanced resolution : X-ray crystallography resolves stereochemical ambiguities (e.g., thiophene orientation) and validates DFT-calculated geometries .
Advanced Research Questions
Q. Q3. What mechanisms underlie the compound’s reported anti-inflammatory activity, and how can contradictory IC₅₀ values across studies be reconciled?
Proposed mechanism : Competitive inhibition of COX-2 via binding to the active site, as suggested by molecular docking (PDB ID: 5KIR) . The methylsulfonyl group forms hydrogen bonds with Arg120 and Tyr355, while the thiophene moiety interacts hydrophobically . Contradictory data :
- IC₅₀ variability (e.g., 0.8 µM vs. 2.3 µM) may arise from:
- Assay conditions (e.g., pH, temperature) altering enzyme kinetics.
- Cell-based vs. cell-free assays: Membrane permeability affects apparent activity .
Resolution : Standardize assays using recombinant COX-2 and measure intracellular inhibition in RAW264.7 macrophages .
Q. Q4. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties, such as bioavailability and metabolic stability?
Methodological framework :
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis; correlate free fraction with in vivo efficacy .
- Bioavailability : Administer orally and intravenously in rodents; calculate AUC₀–24h ratio. Improve oral absorption via prodrug strategies (e.g., esterification of the amide) .
Q. Q5. What structural modifications enhance selectivity for COX-2 over COX-1, and how do these changes impact cytotoxicity?
SAR insights :
| Modification | Effect on COX-2 IC₅₀ | COX-1/COX-2 Selectivity Ratio | Cytotoxicity (HEK293 IC₅₀) |
|---|---|---|---|
| Thiophene → furan | ↑ 1.5-fold | 12 → 28 | >100 µM |
| Methylsulfonyl → CF₃ | ↓ 0.3-fold | 15 → 8 | 45 µM |
| Guidelines : |
- Electron-withdrawing groups (e.g., -SO₂CH₃) enhance COX-2 affinity.
- Bulkier substituents on the thiophene reduce off-target interactions (e.g., hERG inhibition) .
Data Analysis and Experimental Design
Q. Q6. How should researchers address discrepancies in reported cytotoxicity data between cancer cell lines (e.g., MCF-7 vs. HepG2)?
Key factors :
- Cell line heterogeneity : MCF-7 (ER+) vs. HepG2 (p53 wild-type) may express divergent apoptotic pathways.
- Assay protocols : PrestoBlue (metabolic activity) vs. Annexin V (apoptosis) yield different EC₅₀ values .
Recommendations : - Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis-driven cytotoxicity.
- Perform transcriptomic profiling (RNA-seq) to identify pathway-specific responses .
Q. Q7. What computational tools are most effective for predicting off-target interactions of this compound?
Tools :
- Molecular docking (AutoDock Vina) : Screen against Pharmaprojects’ target library (≥500 proteins) .
- Machine learning (DeepChem) : Train models on ChEMBL data to predict CYP450 inhibition .
Validation : Compare predictions with experimental kinome profiling (Eurofins DiscoverX) .
Applications in Drug Discovery
Q. Q8. What in vivo models are appropriate for validating the compound’s efficacy in inflammatory diseases?
Models :
- Collagen-induced arthritis (CIA) in mice : Dose orally (10 mg/kg/day) and measure paw swelling .
- DSS-induced colitis : Assess colon histopathology and IL-6/IL-1β levels via ELISA .
Biomarkers : Monitor prostaglandin E₂ (PGE₂) in serum to confirm COX-2 inhibition .
Q. Q9. Can this compound serve as a lead for dual COX-2/5-LOX inhibitors, and what synthetic challenges must be overcome?
Rationale : Dual inhibition reduces gastrointestinal toxicity vs. selective COX-2 inhibitors. Challenges :
- Balancing COX-2/5-LOX potency (e.g., introduce a hydroxamic acid moiety for 5-LOX chelation) .
- Avoiding metabolic instability due to increased polarity.
Synthetic route : Introduce a dihydroxyacetone spacer between the amide and thiophene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
